Altretamine hydrochloride
Overview
Description
RB-1515 hydrochloride: Altretamine hydrochloride , is an alkylating antineoplastic agent. It is primarily used in the treatment of ovarian cancer. The compound is known for its ability to interfere with the DNA of cancer cells, thereby inhibiting their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: RB-1515 hydrochloride is synthesized through a series of chemical reactions involving the alkylation of hexamethylmelamine. The process typically involves the use of dimethyl sulfate as the alkylating agent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of RB-1515 hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: RB-1515 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Under certain conditions, RB-1515 hydrochloride can be reduced to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as thiols and amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols and amines are used under mild conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
RB-1515 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Investigated for its effects on cellular processes and DNA repair mechanisms.
Industry: Utilized in the development of new antineoplastic agents and as a reference compound in quality control processes
Mechanism of Action
RB-1515 hydrochloride exerts its effects by alkylating the DNA of cancer cells. This process involves the transfer of alkyl groups to the DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. The primary molecular targets are the guanine bases in the DNA, which are particularly susceptible to alkylation. The resulting DNA damage triggers cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells .
Comparison with Similar Compounds
RB-1515 hydrochloride is unique among alkylating agents due to its specific mechanism of action and its effectiveness in treating ovarian cancer. Similar compounds include:
Cyclophosphamide: Another alkylating agent used in cancer treatment, but with a broader range of applications.
Ifosfamide: Similar to cyclophosphamide, used in the treatment of various cancers.
Melphalan: An alkylating agent used primarily in the treatment of multiple myeloma .
RB-1515 hydrochloride stands out due to its specific targeting of ovarian cancer cells and its unique chemical structure, which allows for effective DNA alkylation and subsequent cancer cell death .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQBNIEQUSIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183901 | |
Record name | Altretamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-00-0 | |
Record name | Altretamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altretamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALTRETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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